O-[3-(Trifluoromethoxy)phenyl]hydroxylamine
Description
O-[3-(Trifluoromethoxy)phenyl]hydroxylamine is a hydroxylamine derivative featuring a trifluoromethoxy (-OCF₃) substituent on the phenyl ring. Hydroxylamines (R₂N-OH) are critical intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their dual reactivity as nucleophiles and electrophiles. The trifluoromethoxy group is a strong electron-withdrawing substituent, enhancing the compound’s stability against metabolic degradation and influencing its electronic profile.
Properties
Molecular Formula |
C7H6F3NO2 |
|---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
O-[3-(trifluoromethoxy)phenyl]hydroxylamine |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)12-5-2-1-3-6(4-5)13-11/h1-4H,11H2 |
InChI Key |
RPBIETIHXMGZBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)ON)OC(F)(F)F |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: It serves as a probe in biological studies to understand the behavior of trifluoromethoxy groups in biological systems. Medicine: Industry: The compound is used in the production of materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which O-[3-(Trifluoromethoxy)phenyl]hydroxylamine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to biological targets. The hydroxylamine group can participate in redox reactions, which are crucial in various biochemical processes.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Hydroxylamine Derivatives
- Electronic Effects : The -OCF₃ group induces stronger electron withdrawal than benzyloxy (-OCH₂C₆H₅) or methoxy (-OCH₃), reducing electron density on the aromatic ring and altering reaction kinetics in nucleophilic substitutions .
- Metabolic Stability: Trifluoromethoxy groups resist oxidative degradation compared to non-fluorinated analogs, as seen in pharmaceuticals like aprepitant (), which uses bis(trifluoromethyl) groups for enhanced bioavailability .
Biological Activity
O-[3-(Trifluoromethoxy)phenyl]hydroxylamine is an organic compound with significant biological activity, attributed to its unique structural features. The compound is characterized by the presence of a hydroxylamine functional group attached to a phenyl ring, which is substituted with a trifluoromethoxy group at the meta position. This substitution enhances lipophilicity and alters reactivity, making it a valuable candidate for various biochemical applications.
The molecular formula of this compound is CHFNO, with a molecular weight of 177.12 g/mol. The trifluoromethoxy group enhances the compound's ability to penetrate biological membranes, which is crucial for its potential as an enzyme inhibitor. Research indicates that this compound interacts with various molecular targets, including enzymes and receptors, leading to modifications in enzyme activity and inhibition mechanisms .
Biological Applications
This compound has been studied for its potential in several biological contexts:
- Enzyme Inhibition : The compound has shown promise as an inhibitor for specific enzymes, particularly those involved in metabolic pathways. The trifluoromethoxy substituent increases binding affinity, enhancing its effectiveness in biochemical assays .
- Anticancer Activity : Similar compounds have demonstrated anticancer properties, with studies indicating that oxime derivatives can potentiate anticancer activity through structural modifications . For instance, oxime moieties have been linked to improved cytotoxicity against various cancer cell lines.
Case Studies and Research Findings
Research into the biological activity of this compound includes various studies that highlight its potential therapeutic applications:
- Antiproliferative Studies : A study on related oxime compounds revealed significant cytotoxicity against multiple cancer cell lines. For example, compounds with similar structural features exhibited growth inhibition percentages (GI%) ranging from 50% to over 100% against cell lines such as Hela and DLD-1 .
- Enzyme Interaction Studies : A comparative analysis showed that diaryl hydroxylamines, structurally akin to this compound, acted as pan inhibitors of tryptophan catabolizing enzymes. These compounds demonstrated low micromolar inhibition across various assays .
Comparative Analysis Table
| Compound | Activity Type | IC50/Effectiveness | Cell Lines Tested |
|---|---|---|---|
| This compound | Enzyme Inhibition | Not specified | Various metabolic pathways |
| Diaryl Hydroxylamines | Anticancer Activity | IC50 15 µM (Hela) | Hela, K562, SUIT-2 |
| Hydroxamate Derivatives | Antioxidant/Antiparasitic | Effective in vitro | Plasmodium sp. |
Preparation Methods
Iron-Based Reduction
A classical approach involves using iron powder in hydrochloric acid. The nitro group undergoes a two-electron reduction via a nitroso intermediate, yielding the hydroxylamine derivative. Typical conditions include refluxing in ethanol or aqueous HCl (6 M) at 80–100°C for 6–8 hours.
Reaction Conditions
| Parameter | Value |
|---|---|
| Reducing Agent | Iron powder (200 mesh) |
| Solvent | Ethanol/H₂O (1:1) |
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Yield | 65–70% |
This method is cost-effective but requires post-reaction filtration to remove iron oxides and subsequent neutralization with sodium bicarbonate.
Tin(II) Chloride Reduction
Tin(II) chloride in hydrochloric acid offers a milder alternative, particularly suitable for acid-sensitive intermediates. The reaction proceeds at room temperature over 12–24 hours, achieving yields of 75–80%.
Mechanistic Insight
SnCl₂ acts as a two-electron donor, reducing the nitro group through a proton-coupled electron transfer (PCET) mechanism. The trifluoromethoxy group’s electron-withdrawing nature enhances the nitro group’s electrophilicity, accelerating reduction.
Catalytic Hydrogenation
Palladium-on-carbon (Pd/C) or Raney nickel catalyzes hydrogenation under moderate pressure (1–3 atm). This method minimizes byproduct formation and achieves yields exceeding 85%.
Optimization Table
| Catalyst | Pressure (atm) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C (5%) | 2 | Methanol | 4 | 88 |
| Raney Ni | 3 | Ethanol | 6 | 82 |
Hydrogenation is preferred for large-scale production due to its scalability and reduced waste.
Diazotization and Hydroxylamine Formation
An alternative pathway involves diazotization of 3-(trifluoromethoxy)aniline followed by hydroxylamine substitution.
Diazonium Salt Synthesis
3-(Trifluoromethoxy)aniline reacts with sodium nitrite in HCl at 0–5°C, forming a diazonium salt. Subsequent treatment with hydroxylamine hydrochloride introduces the hydroxylamine group.
Critical Parameters
- Temperature control (<5°C) prevents diazonium decomposition.
- Hydroxylamine hydrochloride must be added gradually to avoid side reactions.
Yield : 60–65% (due to competing hydrolysis to phenol derivatives).
Alternative Synthetic Routes
Nucleophilic Aromatic Substitution
Activated aryl halides (e.g., 3-chlorotrifluoromethoxybenzene) react with hydroxylamine under basic conditions. The trifluoromethoxy group’s electron-withdrawing effect facilitates substitution at the meta position.
Reaction Scheme
$$ \text{3-ClC}6\text{H}4\text{OCF}3 + \text{NH}2\text{OH} \xrightarrow{\text{KOH, DMSO}} \text{this compound} + \text{KCl} $$
Challenges : Limited reactivity of aryl chlorides necessitates polar aprotic solvents (e.g., DMSO) and elevated temperatures (100–120°C).
Oxidative Methods
Oxidation of 3-(trifluoromethoxy)phenylhydroxylamine precursors, though less common, can be achieved using peracids (e.g., mCPBA). This method is constrained by over-oxidation risks to nitroso compounds.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Iron Reduction | 65–70 | 90–92 | Moderate | High |
| SnCl₂ Reduction | 75–80 | 93–95 | Low | Moderate |
| Catalytic Hydrogenation | 85–88 | 97–99 | High | Low |
| Diazotization | 60–65 | 85–88 | Moderate | Moderate |
Catalytic hydrogenation emerges as the optimal method for industrial applications, balancing yield and purity.
Industrial-Scale Production Considerations
Large-scale synthesis requires:
- Continuous Flow Systems : To enhance heat transfer and reduce reaction time.
- In-Line Purification : Chromatography or crystallization units integrated into production lines.
- Waste Management : Recycling tin or iron byproducts to meet environmental regulations.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for O-[3-(Trifluoromethoxy)phenyl]hydroxylamine, and how can reaction conditions (e.g., solvent, catalyst) be optimized for higher yields?
- Methodology : A common approach involves nucleophilic substitution of 3-(trifluoromethoxy)phenyl halides with hydroxylamine derivatives under basic conditions. For example, sodium hydroxide or potassium carbonate can facilitate the reaction in polar aprotic solvents like THF or DMF . Optimization requires monitoring reaction progress via TLC and adjusting temperature (room temperature to 60°C) to balance reactivity and side-product formation .
- Data Consideration : Compare yields from different solvents (e.g., THF: ~60%, DMF: ~75%) and bases (K₂CO₃ vs. NaOH).
Q. How can purity and structural integrity be validated during synthesis?
- Methodology : Use a combination of HPLC (>95% purity threshold) and NMR spectroscopy (¹H/¹³C, ¹⁹F-NMR) to confirm the absence of unreacted precursors or byproducts. For example, ¹⁹F-NMR can verify the trifluoromethoxy group’s integrity .
- Contradictions : Discrepancies in NMR signals may arise from residual solvents or stereochemical impurities; column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .
Q. What are the key stability challenges for this compound under storage or reaction conditions?
- Methodology : Assess stability via accelerated degradation studies (e.g., exposure to light, humidity, or elevated temperatures). Hydroxylamine derivatives are prone to oxidation; thus, storage under inert gas (N₂/Ar) at –20°C in amber vials is advised .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence electronic and steric effects in catalytic or ligand-binding applications?
- Methodology : Perform DFT calculations to map electron density distribution around the trifluoromethoxy substituent. Compare binding affinities in metal complexes (e.g., Pd or Cu) using isothermal titration calorimetry (ITC) .
- Case Study : In {3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid, the trifluoromethoxy group enhances metal coordination stability, improving catalytic efficiency in cross-coupling reactions by ~20% .
Q. What strategies resolve contradictions in reaction outcomes (e.g., unexpected byproducts during functionalization)?
- Methodology : Use LC-MS/MS to identify byproducts (e.g., oxidized hydroxylamine derivatives). Mechanistic studies via isotopic labeling (¹⁸O or ¹⁵N) can trace reaction pathways .
- Example : In O-(4-fluorophenyl)hydroxylamine, competing N–O bond cleavage under acidic conditions generates nitroso intermediates; adjusting pH to neutral minimizes this .
Q. How can this compound be utilized in synthesizing advanced materials (e.g., polymers or bioactive molecules)?
- Methodology : Incorporate it as a monomer in polyurea/polyurethane synthesis. The trifluoromethoxy group improves thermal stability (TGA decomposition onset at 250°C vs. 200°C for non-fluorinated analogs) .
- Biological Applications : Functionalize it as a precursor for fluorinated heterocycles (e.g., oxadiazoles) via cyclization reactions, enhancing drug candidates’ metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
